N-{3-[(E)-1-ANILINOMETHYLIDENE]-1-BENZOFURAN-2-YLIDEN}-N-PHENYLAMINE
Description
N-{3-[(E)-1-ANILINOMETHYLIDENE]-1-BENZOFURAN-2-YLIDEN}-N-PHENYLAMINE is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and an anilinomethylidene group
Properties
IUPAC Name |
N-phenyl-3-(phenyliminomethyl)-1-benzofuran-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-3-9-16(10-4-1)22-15-19-18-13-7-8-14-20(18)24-21(19)23-17-11-5-2-6-12-17/h1-15,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRMKRYRTVWVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C3=CC=CC=C3O2)C=NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(E)-1-ANILINOMETHYLIDENE]-1-BENZOFURAN-2-YLIDEN}-N-PHENYLAMINE typically involves the condensation of an aniline derivative with a benzofuran aldehyde under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, which facilitates the formation of the imine bond. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(E)-1-ANILINOMETHYLIDENE]-1-BENZOFURAN-2-YLIDEN}-N-PHENYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sulfuric acid (H₂SO₄), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
N-{3-[(E)-1-ANILINOMETHYLIDENE]-1-BENZOFURAN-2-YLIDEN}-N-PHENYLAMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{3-[(E)-1-ANILINOMETHYLIDENE]-1-BENZOFURAN-2-YLIDEN}-N-PHENYLAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{3-[(E)-1-ANILINOMETHYLIDENE]-1-BENZOFURAN-2-YLIDEN}-N-METHYLAMINE
- **N-{3-[(E)-1-ANILINOMETHYLIDENE]-1-BENZOFURAN-2-YLIDEN}-N-ETHYLAMINE
- **N-{3-[(E)-1-ANILINOMETHYLIDENE]-1-BENZOFURAN-2-YLIDEN}-N-PROPYLAMINE
Uniqueness
N-{3-[(E)-1-ANILINOMETHYLIDENE]-1-BENZOFURAN-2-YLIDEN}-N-PHENYLAMINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
